Moveltipril

Antihypertensive Pharmacodynamics ACE inhibition

Select Moveltipril (CAS 85856-54-8) when experimental protocols demand sustained, once-daily ACE inhibition without the pulsatile pharmacokinetics of captopril. This sulfhydryl-containing prodrug features a stable thiolester linkage resistant to enzymatic hydrolysis, releasing captopril gradually in vivo for a 2-fold longer antihypertensive duration and 9-week sustained efficacy without rebound hypertension. Its tissue-selective profile—inhibiting lung and kidney ACE while sparing serum ACE—makes it the definitive tool for compartmentalized RAS studies and prodrug PK-PD modeling. Not interchangeable with captopril; choose Moveltipril for chronic rodent hypertension protocols, acute hemodynamic assessments requiring stable baselines, and long-term cardiovascular endpoint studies demanding once-daily oral dosing. Verify territorial availability with your supplier.

Molecular Formula C19H30N2O5S
Molecular Weight 398.5 g/mol
CAS No. 85856-54-8
Cat. No. B1676766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoveltipril
CAS85856-54-8
SynonymsMoveltipril
Molecular FormulaC19H30N2O5S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C19H30N2O5S/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25)/t12-,13-,15+/m1/s1
InChIKeyQIJLJZOGPPQCOG-NFAWXSAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Moveltipril (MC-838): ACE Inhibitor Prodrug with Captopril-Derived Activity and Prolonged Pharmacodynamics


Moveltipril (CAS 85856-54-8), also known as altiopril calcium or MC-838, is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor prodrug developed by Chugai Pharmaceutical [1]. It is a structural analog of captopril featuring a stable thiolester linkage that confers relative resistance to enzymatic hydrolysis [2]. Following oral administration, moveltipril undergoes metabolic conversion in vivo to release captopril as its active moiety [3]. This prodrug design fundamentally alters the compound's pharmacodynamic profile relative to direct captopril administration, producing a slower onset but substantially longer duration of antihypertensive action [3][4].

Why Moveltipril Cannot Be Substituted with Captopril or Other ACE Inhibitors in Research Requiring Sustained ACE Inhibition


Moveltipril is not pharmacokinetically equivalent to captopril or other ACE inhibitors despite sharing the same active metabolite. The prodrug's stable thiolester linkage dictates a fundamentally different temporal pattern of captopril release, resulting in quantifiable differences in onset kinetics, duration of action, and tissue distribution [1]. Direct substitution with captopril introduces experimental confounders including pulsatile versus sustained ACE inhibition profiles, altered dosing frequency requirements, and divergent tissue penetration characteristics [2][3]. For studies modeling once-daily antihypertensive regimens, evaluating sustained tissue ACE blockade, or requiring prolonged pharmacodynamic effects without repeated dosing, moveltipril provides a distinct experimental tool that captopril cannot replicate.

Moveltipril Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against Captopril


Duration of Antihypertensive Action: MC-838 Maintains Hypotensive Effect Twice as Long as Captopril at Equivalent Dose

In conscious renal hypertensive rats and spontaneously hypertensive rats (SHRs), MC-838 (moveltipril calcium) was compared directly against captopril at an identical oral dose of 3 mg/kg on a weight basis. Both compounds produced antihypertensive effects of comparable magnitude; however, the duration of action of MC-838 was approximately 2 times longer than that of captopril [1][2]. This extended duration was consistently observed across multiple hypertensive rat models, including two-kidney renal hypertensive rats (2 KG-RHRs) and SHRs [2].

Antihypertensive Pharmacodynamics ACE inhibition Duration of action

Sustained Once-Daily Antihypertensive Efficacy: 9-Week Repeated Dosing Study Demonstrates Continuous Blood Pressure Control

In a chronic administration study, MC-838 was administered orally once daily for 9 weeks in two-kidney renal hypertensive rats (2 KG-RHRs) and spontaneously hypertensive rats (SHRs). MC-838 dose-dependently reduced systolic blood pressure (SBP) throughout the entire treatment period [1]. Notably, upon treatment withdrawal, no rebound increase in SBP was observed [1]. This sustained efficacy with once-daily dosing contrasts with captopril's clinical requirement for two to three times daily administration due to its shorter elimination half-life of approximately 2-3 hours [2].

Chronic hypertension Repeated dosing Sustained efficacy SHR model

Intravenous Potency Profile: MC-838 Produces Gradual, Sustained Aortic Pressure Reduction Versus Immediate Captopril Effect

In anesthetized dogs, MC-838 (0.1, 0.3, 1.0, and 3.0 mg/kg i.v.) produced a gradual and dose-dependent decline in aortic pressure without significantly altering coronary blood flow, heart rate, or left ventricular dP/dt [1]. The dose required to reduce mean aortic pressure by 10 mmHg was 2.8 mg/kg, while the dose for 50% inhibition of angiotensin I-induced pressor response was 1.0 mg/kg [1]. In a separate comparative study, captopril (0.1 mg/kg i.v.) lowered aortic pressure immediately upon administration, whereas MC-838 (3 mg/kg i.v.) produced a more gradual onset with effects sustained up to 60 minutes post-administration [2].

Hemodynamics Intravenous administration Onset kinetics Anesthetized model

Tissue-Specific ACE Inhibition Pattern: Differential Organ Selectivity Between MC-838 and Captopril

In anesthetized miniature pigs receiving equimolar intravenous infusions of MC-838 (20 µg/kg/hr) or captopril (10 µg/kg/hr) for 1 or 3 hours, distinct tissue ACE inhibition patterns emerged. Both compounds inhibited ACE activity in lung and kidney (the organs with highest ACE content), but captopril alone produced detectable serum ACE inhibition [1]. MC-838 administration resulted in serum captopril levels corresponding to approximately 40% of the MC-838 dose, meaning the effective serum captopril concentration during MC-838 treatment was roughly half that achieved with direct captopril infusion [1]. Neither compound significantly inhibited ACE in brain, heart, or aorta under these conditions [1].

Tissue ACE Organ distribution Pharmacodynamics Target engagement

Class-Level Evidence from Alacepril: Prodrug ACE Inhibitors Demonstrate Up to 8-Fold Greater Overall Antihypertensive Activity Than Captopril

Alacepril, a sulfhydryl-containing ACE inhibitor prodrug that like moveltipril is converted in vivo to captopril, demonstrates the class-level advantage of the prodrug approach. In spontaneously hypertensive rats (SHRs), alacepril (1-30 mg/kg oral) produced dose-related antihypertensive effects with gradual onset and long-lasting action [1]. When comparing area over the antihypertensive curve (AOC) values as a measure of integrated efficacy over time, alacepril exhibited 8-fold stronger overall antihypertensive activity than captopril [1]. The maximum hypotensive effect of alacepril was approximately 3 times more potent than captopril on a weight basis [1]. In DOCA-salt hypertensive rats, alacepril produced significant sustained hypotension while captopril at equivalent doses (30 mg/kg/day) did not reduce daily starting blood pressure [1].

Prodrug ACE inhibitors Antihypertensive activity AUC comparison Class inference

Intrinsic ACE Inhibitory Potency: MC-838 Is 30-100 Times Less Potent Than Captopril In Vitro, Confirming Prodrug-Dependent Activation

In vitro enzymatic assays using ACE prepared from rabbit lung demonstrated that intact MC-838 inhibits ACE in a concentration-dependent manner but with substantially lower intrinsic potency than captopril. The ACE inhibitory activity of unhydrolyzed MC-838 was 30-100 times less potent than that of captopril [1]. This potency differential confirms that MC-838's antihypertensive efficacy in vivo is entirely dependent on metabolic conversion to captopril [1]. The stable thiolester linkage in MC-838 exhibited relative resistance to enzymatic hydrolysis by rat liver homogenates [1], explaining the gradual in vivo activation kinetics and prolonged duration of action.

In vitro ACE inhibition Prodrug activation Enzymatic hydrolysis Potency

Moveltipril Optimal Research and Industrial Application Scenarios Based on Verified Differential Evidence


Chronic Hypertension Studies Requiring Once-Daily Dosing and Sustained 24-Hour Blood Pressure Control

Moveltipril is specifically suited for chronic hypertension studies in rodent models where once-daily oral administration is required and stable, sustained blood pressure reduction throughout the dosing interval is essential [1]. The compound's 2-fold longer duration of action compared to captopril at equivalent doses, combined with demonstrated 9-week sustained efficacy without rebound hypertension upon withdrawal, makes it a reliable tool for long-term cardiovascular endpoint studies [2]. Captopril cannot serve this experimental role due to its 2-3 hour elimination half-life requiring multiple daily doses that introduce handling stress and pharmacokinetic variability [3].

Tissue-Specific ACE Inhibition Studies Requiring Differential Organ Selectivity

For investigations examining tissue renin-angiotensin system (RAS) modulation versus systemic RAS effects, moveltipril offers a distinct experimental profile characterized by lung and kidney ACE inhibition while sparing detectable serum ACE activity [1]. This contrasts with captopril, which inhibits both tissue and serum ACE. Researchers studying compartmentalized ACE pharmacology, tissue-specific RAS contributions to pathophysiology, or seeking to minimize systemic ACE inhibition artifacts should select moveltipril over captopril based on this verified tissue distribution differential [1].

Acute Hemodynamic Studies Requiring Gradual Onset to Avoid Hypotensive Artifacts

Moveltipril's gradual onset kinetics following intravenous administration (2.8 mg/kg for 10 mmHg mean aortic pressure reduction; effects sustained to 60 minutes) provides a cleaner experimental window for acute hemodynamic measurements compared to captopril's immediate pressure-lowering effect [1][2]. This gradual pharmacodynamic profile reduces the risk of acute hypotension artifacts that can confound cardiovascular parameter measurements in anesthetized preparations, making moveltipril preferable for acute cardiovascular pharmacology studies where stable baselines are required [2].

Prodrug ACE Inhibitor Reference Standard for Pharmacokinetic-Pharmacodynamic Modeling

Moveltipril serves as an established reference compound for studying prodrug-to-active-metabolite pharmacokinetic-pharmacodynamic (PK-PD) relationships within the ACE inhibitor class [1]. Its well-characterized conversion to captopril, stable thiolester linkage with quantifiable resistance to enzymatic hydrolysis, and documented 30-100 fold in vitro-to-in vivo potency differential make it a valuable calibration standard for modeling prodrug activation kinetics, tissue distribution, and sustained-release pharmacodynamics [1]. The compound's membership in the sulfhydryl-containing ACE inhibitor prodrug class (alongside alacepril) provides a benchmark for comparative evaluation of novel ACE inhibitor prodrug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moveltipril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.